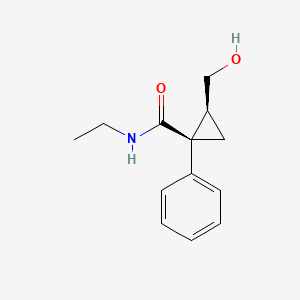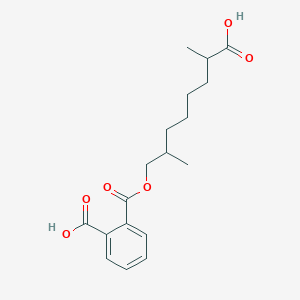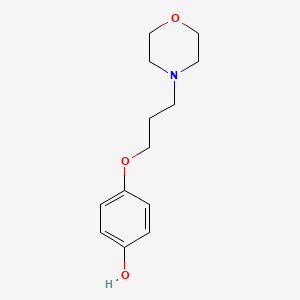![molecular formula C₁₅H₁₇NO₄ B1144902 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol CAS No. 1312706-18-5](/img/new.no-structure.jpg)
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is a complex organic compound with a molecular formula of C15H17NO4 and a molecular weight of 275.3 g/mol . This compound features a unique structure combining a furan ring with a tetrahydroisoquinoline moiety, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-(hydroxymethyl)-2-furfural, which is then subjected to a series of reactions including condensation, cyclization, and reduction to form the final product .
Preparation of 5-(Hydroxymethyl)-2-furfural: This can be achieved by the dehydration of hexose sugars such as fructose or glucose using acid catalysts.
Condensation Reaction: The furfural derivative is then condensed with an appropriate amine to form an intermediate.
Cyclization and Reduction: The intermediate undergoes cyclization to form the tetrahydroisoquinoline structure, followed by reduction to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The furan ring and the tetrahydroisoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for dehydration reactions, metal catalysts for hydrogenation.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In neuroprotection, it may interact with neurotransmitter receptors and modulate signaling pathways involved in neuronal survival and function.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)-2-furfural: A precursor in the synthesis of the target compound, known for its role in the production of bio-based chemicals.
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures, often studied for their pharmacological properties.
Uniqueness
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is unique due to its combined structural features of a furan ring and a tetrahydroisoquinoline moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
特性
CAS番号 |
1312706-18-5 |
|---|---|
分子式 |
C₁₅H₁₇NO₄ |
分子量 |
275.3 |
同義語 |
1,2,3,4-Tetrahydro-1-[5-(hydroxymethyl)-2-furanyl]-2-methyl-4,8-isoquinolinediol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)


